molecular formula C25H21N3O3S2 B2435236 N-(2,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899941-72-1

N-(2,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2435236
CAS No.: 899941-72-1
M. Wt: 475.58
InChI Key: SCNFBDREINJBER-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Conformational Studies

Research on similar compounds, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on their crystal structures and conformational analysis. These studies reveal the molecular folding and intramolecular hydrogen bond formations that stabilize the compounds' structure, which could be critical in understanding their interactions with biological targets. For instance, Subasri et al. (2016) have described the crystal structures of compounds with folded conformations about the thioacetamide bridge, highlighting the potential for such analyses in designing compounds with desired biological activities (Subasri et al., 2016).

Antitumor and Antibacterial Agents

Compounds structurally related to the query compound have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS), with applications as antitumor and antibacterial agents. Gangjee et al. (1996) synthesized a series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, revealing their potential as TS inhibitors and their efficacy against various bacterial and tumor cell lines (Gangjee et al., 1996).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Further extending the research on pyrimidine derivatives, Gangjee et al. (2008) explored the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds were designed as potential dual inhibitors of TS and dihydrofolate reductase (DHFR), indicating their significance in the development of new therapies for cancer and infectious diseases (Gangjee et al., 2008).

Vibrational Spectroscopy and Computational Studies

The vibrational spectroscopic analysis of similar compounds provides insights into their molecular properties, including stability and intermolecular interactions. For example, vibrational spectroscopic signatures have been studied to understand the effects of rehybridization and hyperconjugation on the stability of these molecules. Such studies are crucial for the rational design of molecules with specific biological activities (Jenepha Mary et al., 2022).

Metabolism and Biotransformation

Understanding the metabolism and biotransformation of similar compounds is essential for their development as therapeutic agents. Studies on compounds like DMPPA have revealed their extensive metabolism and the formation of various metabolites, which is crucial for predicting their pharmacokinetic profiles and potential therapeutic applications (Fujimaki et al., 1990).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-15-9-10-19(16(2)12-15)26-21(29)14-33-25-27-22-18-7-3-4-8-20(18)31-23(22)24(30)28(25)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNFBDREINJBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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